molecular formula C9H11NO5S B8017240 4-Hydroxyphenyl [(methylsulfonyl)amino]acetate CAS No. 36092-90-7

4-Hydroxyphenyl [(methylsulfonyl)amino]acetate

Cat. No.: B8017240
CAS No.: 36092-90-7
M. Wt: 245.25 g/mol
InChI Key: CHPRNMPPCYRSSO-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl [(methylsulfonyl)amino]acetate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl [(methylsulfonyl)amino]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl [(methylsulfonyl)amino]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxyphenyl [(methylsulfonyl)amino]acetate is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for pharmaceuticals and agrochemicals. Its applications extend to the development of new drugs, pesticides, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, but it generally involves modulation of biochemical processes.

Comparison with Similar Compounds

4-Hydroxyphenyl [(methylsulfonyl)amino]acetate is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 4-Hydroxyphenylacetic acid

  • Methanesulfonyl chloride

  • 4-Hydroxybenzoic acid

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

(4-hydroxyphenyl) 2-(methanesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-16(13,14)10-6-9(12)15-8-4-2-7(11)3-5-8/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRNMPPCYRSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243974
Record name N-(Methylsulfonyl)glycine 4-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36092-90-7
Record name N-(Methylsulfonyl)glycine 4-hydroxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36092-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)glycine 4-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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